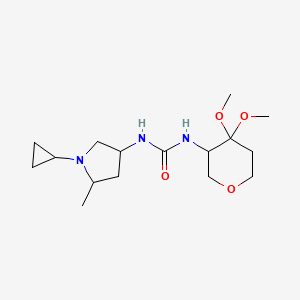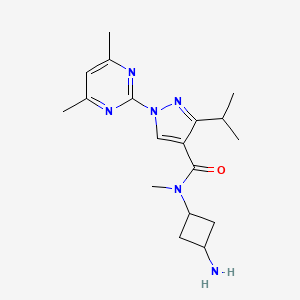![molecular formula C12H16N2O5 B7438774 5-[[(3S,4S)-4-methoxyoxolan-3-yl]carbamoyl]-1-methylpyrrole-2-carboxylic acid](/img/structure/B7438774.png)
5-[[(3S,4S)-4-methoxyoxolan-3-yl]carbamoyl]-1-methylpyrrole-2-carboxylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-[[(3S,4S)-4-methoxyoxolan-3-yl]carbamoyl]-1-methylpyrrole-2-carboxylic acid, also known as AZT, is a nucleoside analogue that was first synthesized in the 1960s. It is a potent antiviral drug that has been used to treat HIV/AIDS since the 1980s. AZT works by inhibiting the activity of the reverse transcriptase enzyme, which is essential for the replication of the HIV virus. In
Aplicaciones Científicas De Investigación
5-[[(3S,4S)-4-methoxyoxolan-3-yl]carbamoyl]-1-methylpyrrole-2-carboxylic acid has been extensively studied for its antiviral properties, particularly in the treatment of HIV/AIDS. It has been shown to be effective in reducing the viral load in patients and improving their immune function. This compound has also been studied for its potential use in the treatment of other viral infections, such as hepatitis B and C.
Mecanismo De Acción
5-[[(3S,4S)-4-methoxyoxolan-3-yl]carbamoyl]-1-methylpyrrole-2-carboxylic acid works by inhibiting the activity of the reverse transcriptase enzyme, which is essential for the replication of the HIV virus. The drug is incorporated into the viral DNA during replication, causing premature termination of the DNA chain and preventing further viral replication.
Biochemical and Physiological Effects
This compound has been shown to have a number of biochemical and physiological effects. It can cause bone marrow suppression, leading to anemia and neutropenia. It can also cause mitochondrial toxicity, which can result in muscle weakness and fatigue. Additionally, this compound can cause gastrointestinal side effects, such as nausea and vomiting.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
5-[[(3S,4S)-4-methoxyoxolan-3-yl]carbamoyl]-1-methylpyrrole-2-carboxylic acid has several advantages for lab experiments. It is readily available and relatively inexpensive, making it a popular choice for researchers. It is also well-characterized, with a large body of literature on its properties and effects. However, this compound also has some limitations. It can be toxic to cells at high concentrations, which can limit its use in certain experiments. Additionally, its mechanism of action is specific to viral replication, so it may not be useful for studying other cellular processes.
Direcciones Futuras
There are several potential future directions for research on 5-[[(3S,4S)-4-methoxyoxolan-3-yl]carbamoyl]-1-methylpyrrole-2-carboxylic acid. One area of interest is the development of new antiviral drugs based on the structure of this compound. Researchers are also exploring the use of this compound in combination with other drugs to improve its efficacy and reduce toxicity. Additionally, there is ongoing research into the mechanisms of this compound toxicity and ways to mitigate its side effects. Finally, there is interest in exploring the use of this compound in the treatment of other viral infections beyond HIV/AIDS.
Conclusion
This compound is a potent antiviral drug that has been used for decades in the treatment of HIV/AIDS. It works by inhibiting the activity of the reverse transcriptase enzyme, which is essential for viral replication. While this compound has some limitations, it remains an important tool for researchers studying viral infections. Ongoing research into the drug's properties and potential applications will continue to shed light on its mechanism of action and potential therapeutic uses.
Métodos De Síntesis
5-[[(3S,4S)-4-methoxyoxolan-3-yl]carbamoyl]-1-methylpyrrole-2-carboxylic acid can be synthesized using a variety of methods, but the most common method involves the reaction of 3'-azido-3'-deoxythymidine with triethylamine and methyl iodide. This reaction produces this compound as a white crystalline solid with a melting point of 266-268°C.
Propiedades
IUPAC Name |
5-[[(3S,4S)-4-methoxyoxolan-3-yl]carbamoyl]-1-methylpyrrole-2-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16N2O5/c1-14-8(3-4-9(14)12(16)17)11(15)13-7-5-19-6-10(7)18-2/h3-4,7,10H,5-6H2,1-2H3,(H,13,15)(H,16,17)/t7-,10+/m0/s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZJLRJYDFSFYPQN-OIBJUYFYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=CC=C1C(=O)O)C(=O)NC2COCC2OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN1C(=CC=C1C(=O)O)C(=O)N[C@H]2COC[C@H]2OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16N2O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
268.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-cyclopropyl-N-[2-hydroxy-1-(3-methylthiophen-2-yl)ethyl]-2-azabicyclo[2.1.1]hexane-1-carboxamide](/img/structure/B7438693.png)

![N-(1,2-thiazol-4-ylmethyl)-5,6,7,8-tetrahydroimidazo[1,2-a]pyridine-3-carboxamide](/img/structure/B7438701.png)
![1-[(2-Aminopyridin-3-yl)methyl]-3-spiro[2-oxabicyclo[3.2.0]heptane-7,1'-cyclobutane]-6-ylurea](/img/structure/B7438706.png)
![5-[[2-(1-Methoxypiperidin-4-yl)acetyl]amino]-1-methylpyrazole-3-carboxylic acid](/img/structure/B7438717.png)
![N-(13-tricyclo[8.2.1.03,8]trideca-3,5,7-trienyl)-1H-1,2,4-triazole-5-sulfonamide](/img/structure/B7438729.png)
![N-(3-cyclopropylphenyl)-3-[5-(methoxymethyl)-1,3,4-oxadiazol-2-yl]benzamide](/img/structure/B7438732.png)

![N-[[2-(1,3-dioxolan-2-yl)-1,3-thiazol-5-yl]sulfonyl]-1-methylcyclobutane-1-carboxamide](/img/structure/B7438743.png)
![1-[[1-(1-Methylimidazol-2-yl)piperidin-4-yl]carbamoyl]cyclohexane-1-carboxylic acid;2,2,2-trifluoroacetic acid](/img/structure/B7438747.png)
![3-[[5-(Dimethylcarbamoyl)oxolan-2-yl]methylcarbamoyl]bicyclo[1.1.1]pentane-1-carboxylic acid](/img/structure/B7438752.png)
![4-[(3R)-3-[(2-ethyl-6-methylpyrimidin-4-yl)amino]pyrrolidin-1-yl]-N,5,6-trimethylpyrimidine-2-carboxamide](/img/structure/B7438755.png)
![2-[4-[(1-Methyl-2-oxoazepane-3-carbonyl)amino]indol-1-yl]acetic acid](/img/structure/B7438761.png)
![2-[(1-Ethyltriazole-4-carbonyl)amino]-1-methylcyclopentane-1-carboxylic acid](/img/structure/B7438769.png)